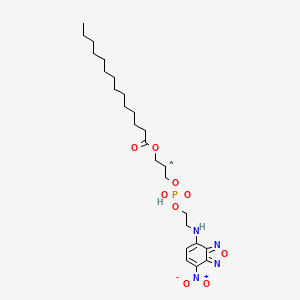
N,N'-Bis-(benzothiazol-3-yl)piperazine
説明
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is a complex organic compound that features a piperazine ring linked to two benzothiazole moieties
科学的研究の応用
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
Target of Action
The primary targets of 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole are acetylcholinesterase (AChE) and beta-amyloid (Aβ 1-42) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Beta-amyloid is a peptide that can aggregate and form plaques in the brain, which are characteristic of Alzheimer’s disease .
Mode of Action
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole interacts with its targets by inhibiting their activity. It shows modest to strong inhibition of acetylcholinesterase and beta-amyloid aggregation . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. By inhibiting beta-amyloid aggregation, it prevents the formation of plaques in the brain .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can enhance cognitive function and memory, which are often impaired in Alzheimer’s disease . The compound also affects the amyloidogenic pathway by inhibiting beta-amyloid aggregation, potentially preventing the formation of plaques and neurodegeneration .
Pharmacokinetics
It is known that the compound complies with lipinski’s rule of five, suggesting good bioavailability . The rule of five predicts that a compound with certain molecular properties is likely to have good oral bioavailability.
Result of Action
The inhibition of acetylcholinesterase and beta-amyloid aggregation by 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole can lead to enhanced cognitive function and memory, and potentially slow the progression of Alzheimer’s disease . In cellular models, the compound has shown neuroprotective effects and the ability to impede loss of cell viability elicited by oxidative stress .
生化学分析
Biochemical Properties
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a dopamine and serotonin antagonist, making it useful in the development of antipsychotic drugs . The compound’s interaction with these neurotransmitter receptors highlights its potential in modulating neurological pathways.
Cellular Effects
The effects of 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent . Additionally, its role as a dopamine and serotonin antagonist suggests that it can modulate neurotransmitter signaling in neuronal cells.
Molecular Mechanism
At the molecular level, 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole exerts its effects through binding interactions with biomolecules. It acts as an antagonist to dopamine and serotonin receptors, inhibiting their activity and thereby modulating neurotransmitter signaling . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its therapeutic effects in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods
Dosage Effects in Animal Models
The effects of 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole vary with different dosages in animal models. At lower doses, it has been shown to effectively modulate neurotransmitter signaling without significant adverse effects . At higher doses, toxic effects have been observed, including potential neurotoxicity and hepatotoxicity. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic profile for safe and effective use.
Transport and Distribution
Within cells and tissues, 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole plays a significant role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) typically involves the reaction of piperazine with 1,2-benzothiazole derivatives under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst in chlorinated solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .
類似化合物との比較
Similar Compounds
3,3’-(Piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol): Similar in structure but with phenoxypropanol groups instead of benzothiazole.
3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol): Contains methoxyphenoxy groups, offering different chemical properties.
1,4-Bis(3-aminopropyl)piperazine: Features aminopropyl groups, used in different applications
Uniqueness
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is unique due to the presence of benzothiazole rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring strong interactions with biological molecules or the formation of stable complexes in materials science .
特性
IUPAC Name |
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNLCWENVIDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725069 | |
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223586-82-1 | |
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)





